![molecular formula C8H11NO3 B1309014 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid CAS No. 876717-62-3](/img/structure/B1309014.png)
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid
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Overview
Description
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is a chemical compound with the linear formula C8H11NO3 . It is used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Molecular Structure Analysis
The molecular weight of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is 169.18 . The InChI code is 1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) . The structure of the molecule is stabilized by a strong intramolecular hydrogen bond .Chemical Reactions Analysis
While specific chemical reactions involving 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid are not detailed in the literature, it is known to participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.18 . Its IUPAC name is 3-isopropyl-5-methyl-4-isoxazolecarboxylic acid . The compound is stored at ambient temperature . The compound appears as a white crystalline powder with a melting point of 62-70 ºC .Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of “3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid”, focusing on several unique applications:
Click Chemistry Applications
This compound can be used as a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Anticancer Research
Isoxazole derivatives have been shown to possess anticancer properties and can act as potential HDAC inhibitors in melanoma cells .
Neurological Disorder Treatment
Novel 3,5-disubstituted isoxazole scaffolds, which include derivatives of isoxazole carboxylic acids, have potential as anti-Parkinson agents .
Antibacterial and Antimicrobial Activity
Functionalized isoxazole scaffolds exhibit antibacterial and antimicrobial activity, making them valuable in drug discovery research .
Safety and Hazards
properties
IUPAC Name |
5-methyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGXTLZIBFXYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424436 |
Source
|
Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
876717-62-3 |
Source
|
Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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